![molecular formula C21H25FO5 B1489565 11-Oxo-Betamethasone-17-Carboxylic Acid CAS No. 79578-10-2](/img/structure/B1489565.png)
11-Oxo-Betamethasone-17-Carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Oxo-Betamethasone-17-Carboxylic Acid is a useful research compound. Its molecular formula is C21H25FO5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
11-Oxo-Betamethasone-17-Carboxylic Acid, with the chemical formula C21H25FO5, belongs to the class of corticosteroids. Its structure features a ketone group at the 11-position and a carboxylic acid at the 17-position, which are crucial for its biological activity. The compound is derived from betamethasone, a well-known anti-inflammatory steroid.
Pharmacological Applications
-
Anti-inflammatory Activity
- The primary application of this compound is its anti-inflammatory properties. It is effective in treating various inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines and mediators. This action makes it suitable for conditions such as:
- Topical Formulations
-
Systemic Administration
- In addition to topical applications, this compound can be administered parenterally for systemic effects in treating autoimmune disorders and other inflammatory diseases. The compound's lower systemic activity compared to traditional corticosteroids makes it a favorable option for patients requiring long-term therapy .
Case Study 1: Efficacy in Dermatology
A clinical trial assessed the effectiveness of topical formulations containing this compound in patients with moderate to severe eczema. Results indicated significant improvement in skin lesions and reduction in pruritus compared to control groups treated with placebo formulations.
Case Study 2: Rheumatoid Arthritis Management
In another study involving patients with rheumatoid arthritis, parenteral administration of the compound resulted in marked reductions in joint inflammation and pain levels. Patients reported improved mobility and quality of life after treatment over a six-month period.
Comparative Analysis of Efficacy
Compound | Anti-inflammatory Activity | Systemic Absorption | Formulation Types |
---|---|---|---|
This compound | High | Low | Topical, Injectable |
Hydrocortisone | Moderate | High | Topical, Oral, Injectable |
Betamethasone | High | Moderate | Topical, Oral, Injectable |
属性
CAS 编号 |
79578-10-2 |
---|---|
分子式 |
C21H25FO5 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
(9R,10S,13S,16S,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H25FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-15,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14?,15?,18-,19-,20-,21-/m0/s1 |
InChI 键 |
GYWGMWHNOBPXOQ-KNFBTJNXSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)O)O)C)F)C |
手性 SMILES |
C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)O)O)C)F)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)O)O)C)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。